molecular formula C14H12Cl2O3 B2895646 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione CAS No. 339105-96-3

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione

Cat. No.: B2895646
CAS No.: 339105-96-3
M. Wt: 299.15
InChI Key: HTNHAGYAFRRSRL-UHFFFAOYSA-N
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Description

2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione is a β-diketone derivative featuring a cyclohexane-1,3-dione core substituted with a 2,4-dichlorophenyl ketone group via an ethylene linker. This compound belongs to a broader class of cyclohexane-1,3-dione derivatives, which are widely studied for their diverse biological activities, including antifungal, herbicidal, and anticancer properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2O3/c15-8-4-5-9(11(16)6-8)14(19)7-10-12(17)2-1-3-13(10)18/h4-6,10H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNHAGYAFRRSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(=O)C1)CC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enolate Formation

Cyclohexane-1,3-dione is deprotonated using potassium carbonate (K₂CO₃) in acetonitrile under inert conditions. The reaction is stirred for 2–3 hours at 25–30°C to ensure complete enolate formation. The enolate’s nucleophilic character enables subsequent alkylation.

Electrophilic Alkylation

A solution of 2-(2,4-dichlorophenyl)-2-oxoethyl bromide (prepared via thionyl chloride treatment of the corresponding carboxylic acid) is added dropwise to the enolate slurry. The reaction proceeds at 25–30°C for 1 hour, yielding an intermediate enol ester.

Purification

The crude product is acidified with 2N HCl, extracted with dichloromethane, and purified via column chromatography (petroleum ether:ethyl acetate, 3:1). Recrystallization in methanol enhances purity.

Enol Ester Rearrangement Catalyzed by Dimethylaminopyridine (DMAP)

This method leverages acyl transfer reactions mediated by DMAP to synthesize the triketone structure.

Enol Ester Synthesis

Cyclohexane-1,3-dione reacts with 2,4-dichlorophenylacetyl chloride in acetonitrile in the presence of K₂CO₃. The enolate attacks the acid chloride, forming 3-(2,4-dichlorophenylacetyloxy)-2-phenylcyclohex-2-en-1-one.

DMAP-Mediated Rearrangement

Adding DMAP (0.75 g per 15 mmol substrate) induces acyl migration at 50–70°C for 7–8 hours. This step converts the enol ester into the triketone via a six-membered transition state.

Yield Optimization

Yields depend on reaction temperature and DMAP concentration. At 70°C, conversions exceeding 80% are achieved, with final purification via silica gel chromatography.

Microwave-Assisted Coupling Reactions

Microwave irradiation accelerates coupling between cyclohexane-1,3-dione and 2,4-dichlorophenyl precursors.

Reaction Setup

A mixture of cyclohexane-1,3-dione (15 mmol), 2,4-dichloroiodobenzene (5 mmol), L-proline (1 mmol), and CuI (0.5 mmol) in dimethylsulfoxide (DMSO) is irradiated at 90°C (800 W) for 40 minutes.

Mechanistic Insights

Copper(I) iodide and L-proline facilitate Ullmann-type coupling, forming a C–C bond between the cyclohexanedione enolate and the aryl halide. Microwave conditions enhance reaction kinetics, reducing time from hours to minutes.

Post-Reaction Processing

The organic layer is dried over Na₂SO₄ and concentrated. Column chromatography (petroleum ether:ethyl acetate, 9:1) isolates the product in 50–56% yield.

Knoevenagel Condensation with 2,4-Dichlorophenylglyoxal

Though less common, Knoevenagel condensation offers an alternative route.

Reaction Conditions

Cyclohexane-1,3-dione and 2,4-dichlorophenylglyoxal are heated in pyridine with a catalytic amount of piperidine. The reaction forms a conjugated enone intermediate, which tautomerizes to the diketone.

Limitations

This method suffers from moderate yields (35–45%) due to competing side reactions, necessitating rigorous purification.

Comparative Analysis of Synthetic Routes

Method Catalyst/Reagent Temperature Time Yield Reference
Enolate Alkylation K₂CO₃, CH₃CN 25–30°C 3–4 hours 60–65%
DMAP Rearrangement DMAP, K₂CO₃ 50–70°C 7–8 hours 75–80%
Microwave Coupling CuI, L-proline, DMSO 90°C (MW) 40 minutes 50–56%
Knoevenagel Condensation Piperidine, pyridine Reflux 12 hours 35–45%

Critical Parameter Optimization

Solvent Selection

Polar aprotic solvents (e.g., acetonitrile, DMSO) enhance enolate stability and electrophile reactivity. Non-polar solvents diminish yields due to poor solubility.

Catalytic Systems

Copper(I) iodide with L-proline in microwave reactions minimizes side products, while DMAP accelerates acyl transfer by lowering activation energy.

Temperature Control

Elevated temperatures (70°C) improve DMAP-mediated rearrangement efficiency but risk decomposition. Microwave irradiation balances speed and thermal stability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione primarily involves the inhibition of enzymes. For instance, as a herbicide, it inhibits p-hydroxyphenylpyruvatedioxygenase (HPPD), an enzyme involved in the biosynthesis of essential plant molecules. This inhibition leads to the accumulation of toxic intermediates, ultimately causing plant death . In medical applications, its mechanism against Mycobacterium tuberculosis involves disrupting essential metabolic pathways, leading to bacterial cell death .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Structurally analogous compounds differ primarily in the substituents on the phenyl ring or modifications to the cyclohexane-1,3-dione core. Key examples include:

Compound Name Substituents on Phenyl Ring Physical State Melting Point (°C) Yield (%) Reference
2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione 2,4-Cl₂ Not Reported Not Reported Not Reported -
2-(2-(4-Fluorophenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione (13-33) 4-F White powder 96 59
2-(2-(4-Chloro-3-nitrophenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione (13-32) 4-Cl, 3-NO₂ White powder 171–173 66
2-(2-([1,1′-Biphenyl]-4-yl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione (13-28) Biphenyl Yellow powder 158–160 48
5,5-Dimethyl-2-(2-(4-nitrophenyl)-2-oxoethyl)cyclohexane-1,3-dione (13-41) 4-NO₂ Orange liquid - 28

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, Cl) increase melting points compared to electron-neutral or donating groups (e.g., biphenyl in 13-28) .
  • Halogen position: The 2,4-dichloro substitution in the target compound may confer higher thermal stability compared to mono-substituted analogs like 13-33 (4-F), though direct data are lacking.
  • Synthetic feasibility : Yields vary significantly; nitro-substituted derivatives (e.g., 13-41) show lower yields (28%), likely due to steric or electronic challenges during synthesis .
Antifungal and Enzyme Inhibition
  • HPPD Inhibition : Compounds like 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione are potent HPPD inhibitors, suggesting that nitro and halogen substituents enhance enzyme interaction . The 2,4-dichloro derivative may exhibit similar inhibition, but specific data are unavailable.
  • The dichloro analog’s activity remains unexplored.
Antimicrobial Properties

Physicochemical and Spectroscopic Properties

  • ¹H-NMR/¹³C-NMR: Analogs like 13-32 (4-Cl, 3-NO₂) exhibit downfield shifts for aromatic protons due to electron-withdrawing effects, while 13-33 (4-F) shows distinct coupling patterns for fluorine .
  • EI-MS/TOFMS : Nitro-substituted derivatives (e.g., 13-41) fragment preferentially at the nitro group, whereas halogenated analogs (e.g., 13-32) display stable aryl fragments .

Biological Activity

2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C23H19Cl2NO5
  • Molecular Weight : 460.3 g/mol
  • IUPAC Name : [2-(2,4-dichlorophenyl)-2-oxoethyl] 4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylate

The biological activity of this compound involves several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with various receptors to influence cellular signaling processes.
  • Gene Expression Alteration : The compound may affect the expression of genes related to its biological effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have demonstrated that this compound possesses significant anticancer properties. For instance:

  • In vitro assays revealed that the compound exhibited cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer (MCF-7) cells. The IC50 values ranged from 1.61 to 1.98 µg/mL depending on the cell line tested .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity:

  • It showed efficacy against both Gram-positive and Gram-negative bacteria in dilution assays. The presence of the dichlorophenyl group is believed to enhance its antibacterial properties.

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Anticancer Efficacy :
    • A study published in MDPI reported that derivatives of this compound exhibited strong antiproliferative effects against multiple cancer cell lines. The study emphasized structure-activity relationships (SAR), indicating that modifications to the phenyl ring could enhance cytotoxicity .
  • Antimicrobial Testing :
    • Another research focused on the antimicrobial properties highlighted that the compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

Data Table: Biological Activities Summary

Activity TypeTarget Organisms/CellsIC50 ValuesReference
AnticancerHCT-151.61 µg/mL[MDPI]
AnticancerMCF-71.98 µg/mL[MDPI]
AntimicrobialStaphylococcus aureus10 µg/mL[Benchchem]
AntimicrobialEscherichia coli10 µg/mL[Benchchem]

Q & A

Q. What are the optimal synthetic routes for 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione, and how do reaction conditions influence yield and purity?

The synthesis typically involves a multi-step approach, starting with halogenated aromatic precursors. For example, analogous compounds like cis-4-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid are synthesized via Friedel-Crafts alkylation or condensation reactions under controlled temperatures (40–80°C) and acidic/basic catalysts (e.g., H₂SO₄ or KOH) . Key steps include:

  • Alkylation : Reacting 2,4-dichloroacetophenone with cyclohexane-1,3-dione in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the oxoethyl bridge .
  • Purification : Recrystallization from ethanol or acetonitrile to achieve >95% purity, monitored by HPLC .

Q. Critical factors :

  • Temperature control to avoid side reactions (e.g., over-oxidation).
  • Solvent polarity to stabilize intermediates and reduce byproducts.

Q. How can structural elucidation be performed for this compound, and what analytical techniques are most reliable?

A combination of spectroscopic and computational methods is essential:

  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., cyclohexane ring conformation) .
  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., dichlorophenyl protons at δ 7.3–7.8 ppm, cyclohexane protons at δ 2.1–2.9 ppm) .
    • 2D techniques (COSY, HSQC) : Maps coupling between protons and carbons, critical for verifying the oxoethyl linkage.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₁₅H₁₂Cl₂O₃: 326.02 g/mol) .

Validation : Cross-reference data with structurally similar compounds, such as 2-(2-(4-bromophenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the oxoethyl group in nucleophilic substitution or oxidation reactions?

The electron-withdrawing dichlorophenyl group activates the ketone for nucleophilic attack. For example:

  • Reduction : LiAlH₄ selectively reduces the ketone to a secondary alcohol, while NaBH₄ may require milder conditions to avoid over-reduction .
  • Oxidation : KMnO₄/H₂SO₄ oxidizes the oxoethyl group to a carboxylic acid, but competing side reactions (e.g., ring oxidation) necessitate controlled pH (<3) .

Computational studies : DFT calculations (B3LYP/6-31G**) predict transition states for ketone reactivity, aligning with experimental outcomes .

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved for this compound?

Contradictions often arise from dynamic effects (e.g., ring puckering in solution vs. solid state):

Repeat experiments under standardized conditions (e.g., 25°C in CDCl₃).

Variable-temperature NMR : Identifies conformational flexibility (e.g., coalescence of cyclohexane protons at elevated temperatures) .

Complementary techniques : Compare XRD-derived bond lengths/angles with DFT-optimized geometries (mean deviation <0.05 Å for stable conformers) .

Case study : Cyclohexane-1,3-dione derivatives exhibit chair-to-boat transitions in solution, resolved via NOESY correlations .

Q. What strategies are effective in exploring structure-activity relationships (SAR) for biological activity?

While direct data on this compound is limited, SAR for analogs suggests:

  • Halogen substitution : Dichlorophenyl groups enhance lipophilicity and membrane permeability vs. fluorophenyl analogs .
  • Cyclohexane conformation : Chair conformers improve binding to enzymes (e.g., cyclooxygenase-2) compared to boat forms .

Q. Methodology :

In vitro assays : Test against cancer cell lines (e.g., MCF-7) with IC₅₀ determination via MTT assay .

Molecular docking : Simulate interactions with target proteins (e.g., PDB: 1CX2) using AutoDock Vina .

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